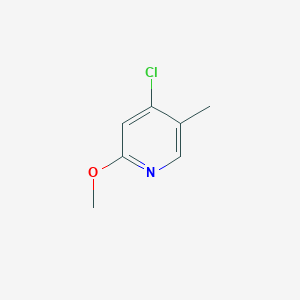

4-Chloro-2-methoxy-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPHODMQQURMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine: Synthesis, Properties, and Applications in Drug Development

A Note to the Reader: This technical guide addresses the synthesis, properties, and applications of 4-Chloro-3-methoxy-2-methylpyridine . Extensive searches of chemical databases and the scientific literature yielded no specific information for the isomeric compound "4-Chloro-2-methoxy-5-methylpyridine." It is highly probable that the intended compound of interest is the well-documented and industrially significant 4-Chloro-3-methoxy-2-methylpyridine , a key intermediate in the synthesis of major pharmaceuticals. This guide has therefore been developed to provide a comprehensive overview of this vital chemical entity.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, 4-Chloro-3-methoxy-2-methylpyridine has emerged as a particularly valuable building block, primarily recognized for its crucial role in the synthesis of the proton pump inhibitor (PPI) Pantoprazole.[2] The specific arrangement of the chloro, methoxy, and methyl groups on the pyridine ring imparts a unique reactivity profile that is instrumental in the construction of more complex molecular architectures. This guide provides an in-depth exploration of 4-Chloro-3-methoxy-2-methylpyridine, intended for researchers, scientists, and professionals in drug development.

Core Properties and Characterization

A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 107512-34-5 | [3] |

| Molecular Formula | C₇H₈ClNO | [3] |

| Molecular Weight | 157.60 g/mol | [3] |

| Appearance | Solid | |

| IUPAC Name | 4-chloro-3-methoxy-2-methylpyridine | [3] |

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

The industrial synthesis of 4-Chloro-3-methoxy-2-methylpyridine is a multi-step process that often begins with readily available and cost-effective starting materials. A common and well-documented route starts from maltol, a naturally occurring organic compound.[2]

The rationale behind this synthetic pathway lies in the sequential and regioselective introduction of the desired functional groups onto the core structure. The initial methylation and amination transform the pyranone ring of maltol into a pyridinone. The subsequent chlorination is a critical step, converting the hydroxyl group at the 4-position into a chloro group, which serves as a versatile handle for further chemical modifications.

Caption: Synthetic workflow for 4-Chloro-3-methoxy-2-methylpyridine.

Experimental Protocol: Synthesis from 3-methoxy-2-methyl-4(1H)-pyridinone

This protocol describes the chlorination step to produce the title compound.

Materials:

-

3-methoxy-2-methyl-4(1H)-pyridinone

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

Sodium hydroxide (NaOH) solution (40%)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vessel, add 3-methoxy-2-methyl-4(1H)-pyridinone.

-

Add an excess of phosphorus oxychloride.

-

Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction mixture by pouring it into ice water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Adjust the pH of the aqueous solution to alkaline (pH > 10) using a 40% sodium hydroxide solution.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 4-Chloro-3-methoxy-2-methylpyridine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons and the methyl and methoxy groups. The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Development

The primary and most significant application of 4-Chloro-3-methoxy-2-methylpyridine is as a key intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.

The chloro-substituent at the 4-position of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. This reactivity is exploited in the synthesis of Pantoprazole, where it is displaced by a benzimidazole thiol derivative. The methoxy and methyl groups on the pyridine ring also play a crucial role in modulating the electronic properties and steric environment of the molecule, which can influence its reactivity and the properties of the final drug substance.

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 4-Chloro-2-methoxy-5-methylpyridine in Organic Solvents

Abstract

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-2-methoxy-5-methylpyridine. In the absence of extensive published quantitative solubility data for this specific compound, this whitepaper provides a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. By integrating fundamental principles of solubility with detailed, field-proven experimental protocols, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of successful drug development. It influences a multitude of critical processes, including:

-

Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants and intermediates in the reaction solvent directly impacts reaction rates, efficiency, and the impurity profile of the final compound.

-

Crystallization and Polymorph Control: The choice of solvent system for crystallization is dictated by the API's solubility profile, which is crucial for controlling crystal form (polymorphism), purity, and yield.

-

Formulation Development: Understanding solubility is paramount for developing viable dosage forms, whether for oral, parenteral, or topical administration. It informs the selection of excipients and the feasibility of different formulation strategies.

-

Preclinical and Toxicological Studies: The ability to prepare solutions of known concentrations is essential for accurate in vitro and in vivo testing, ensuring the reliability of pharmacological and toxicological data.

This compound, a substituted pyridine, is a heterocyclic compound with potential applications as a building block in medicinal chemistry.[1] The presence of a chloro group, a methoxy group, and a methyl group on the pyridine ring imparts a unique combination of polarity and lipophilicity, making its interaction with different solvents a key area of investigation. This guide will provide the foundational knowledge and practical steps to thoroughly characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its structural features to anticipate its behavior in various organic solvents.

Molecular Structure and Polarity Analysis

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and contributing to the molecule's overall polarity. Pyridine itself is miscible with water and many organic solvents.[4]

-

Chloro Group: The chlorine atom is electronegative and will contribute to the dipole moment of the molecule. Halogenated pyridines are generally denser than water.[4]

-

Methoxy Group: The oxygen atom in the methoxy group is also electronegative and can act as a hydrogen bond acceptor. The methoxy group is a common substituent in drug molecules and can influence physicochemical properties.[5]

-

Methyl Group: The methyl group is a nonpolar, lipophilic substituent.

Overall, this compound can be classified as a moderately polar molecule. The presence of the polar pyridine ring, chloro, and methoxy groups is balanced by the nonpolar methyl group and the overall hydrocarbon character. This suggests that it will likely exhibit good solubility in a range of polar aprotic and some polar protic solvents, with decreasing solubility in highly nonpolar or highly polar (aqueous) solvents.

The Influence of Solvent Properties

The choice of solvent is critical, and their properties will dictate the extent of dissolution.[6][7] Key solvent characteristics to consider include:

-

Polarity: Polar solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions.[6]

-

Hydrogen Bonding Capability: Solvents can be hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., ethers, ketones), or both. The methoxy group of our target molecule can act as a hydrogen bond acceptor.[8]

-

Dielectric Constant: A measure of a solvent's ability to separate ions.

Based on these principles, we can make informed predictions about the solubility of this compound in different classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have large dipole moments and can engage in dipole-dipole interactions with the polar groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. The methoxy group of the solute can accept hydrogen bonds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | "Like dissolves like" suggests that nonpolar solvents will be less effective at dissolving a moderately polar solute. Some solubility in toluene and diethyl ether may be observed due to their aromatic and ether functionalities, respectively. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The presence of a chlorine atom on the solute may lead to favorable interactions with chlorinated solvents. |

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Guide

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[9][10][11]

The Shake-Flask Method: A Validated Protocol

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[9][12] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.[13][14]

Procedure:

-

Preparation of Slurries:

-

To a series of vials, add an excess amount of this compound. A visual excess of solid should remain at the end of the experiment.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[10] Preliminary studies can be conducted to determine the time to reach a plateau in concentration.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[15] A standard curve of this compound of known concentrations should be prepared in the same solvent to allow for accurate quantification.

-

Determine the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Analytical Methodologies for Concentration Determination

The choice of analytical technique is crucial for obtaining accurate solubility data.[13]

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[9] A UV detector is commonly used for chromophoric compounds like substituted pyridines.

-

UV-Vis Spectroscopy: A simpler and faster method, but it is less specific than HPLC.[16][17] It is suitable for pure compounds where there is no interference from other components at the analytical wavelength. A calibration curve must be generated.[16]

Logical Flow for Method Selection

Caption: Decision tree for selecting an analytical method for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise format for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | [Insert experimental data] | [Insert experimental data] |

| Ethanol | [Insert experimental data] | [Insert experimental data] |

| Acetone | [Insert experimental data] | [Insert experimental data] |

| Acetonitrile | [Insert experimental data] | [Insert experimental data] |

| Dichloromethane | [Insert experimental data] | [Insert experimental data] |

| Toluene | [Insert experimental data] | [Insert experimental data] |

| Hexane | [Insert experimental data] | [Insert experimental data] |

| Dimethyl Sulfoxide (DMSO) | [Insert experimental data] | [Insert experimental data] |

Interpretation: The results in Table 2 should be compared with the initial predictions based on the "like dissolves like" principle. Any significant deviations should be investigated, as they may indicate specific solute-solvent interactions not initially considered.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed to advance their research and development activities.

Future work could involve investigating the temperature dependence of solubility to construct solubility curves, which are invaluable for designing crystallization processes. Additionally, exploring the solubility in binary solvent systems could provide further insights into optimizing reaction and formulation conditions.

References

-

Homework.Study.com. How does polarity affect solubility? [Link]

-

My Chemistry. Solubility and Polarity. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Mrs. Thompson's Science Class. Factors Affecting Solubility. [Link]

-

Pharmapproach. Solubility and Distribution Phenomena. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Course Hero. Solubility test for Organic Compounds. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Analytik NEWS. Solubility: Importance, Measurements and Applications. [Link]

-

PubChem. 4-Chloro-3-methoxy-2-methylpyridine. [Link]

-

Wikipedia. Pyridines. [Link]

-

INDOFINE Chemical Company. 2-CHLORO-5-METHOXY-4-METHYLPYRIDINE. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Pyridines - Wikipedia [en.wikipedia.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. lifechemicals.com [lifechemicals.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

pKa values and basicity of 4-Chloro-2-methoxy-5-methylpyridine

An In-Depth Technical Guide to the pKa and Basicity of 4-Chloro-2-methoxy-5-methylpyridine for Drug Discovery Professionals

Executive Summary

The acid dissociation constant (pKa) is a cornerstone of medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. For nitrogen-containing heterocycles like pyridine derivatives, the pKa of the pyridinic nitrogen dictates the molecule's charge state at physiological pH, which in turn governs critical properties such as aqueous solubility, membrane permeability, and target binding affinity.[1][2] This guide focuses on this compound, a substituted pyridine scaffold of interest in drug development. While a definitive, experimentally-derived pKa for this specific molecule is not prominently available in the literature, this document provides a comprehensive framework for its theoretical estimation, experimental determination, and computational prediction. By synthesizing established principles of physical organic chemistry with detailed, field-proven experimental and computational protocols, this guide serves as a robust resource for researchers aiming to characterize this molecule and its analogs, thereby enabling more informed decisions in the drug discovery pipeline.

The Significance of pKa in Modern Drug Development

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility.[3][4] The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is arguably its most critical physicochemical parameter.[2] A molecule's ionization state affects its:

-

Solubility: The protonated, charged form of a basic compound is generally more water-soluble than the neutral form. Tailoring pKa is a key strategy for optimizing formulation and bioavailability.[5]

-

Permeability: According to the pH-partition hypothesis, only the neutral, uncharged form of a drug can passively diffuse across biological membranes. The pKa value, in conjunction with the pH of a given environment (e.g., the gut or the blood-brain barrier), determines the fraction of the drug available for absorption.[1]

-

Target Binding: Many drug-target interactions, particularly with kinases and GPCRs, involve specific ionization states. A protonated pyridine may form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in the protein's active site.

-

Pharmacokinetics (ADME): Ionization influences plasma protein binding, volume of distribution, and routes of elimination.

Therefore, the precise determination and understanding of the pKa of a molecule like this compound is not merely an academic exercise but a fundamental prerequisite for its rational development as a therapeutic agent.

Structural Analysis and Qualitative Basicity Prediction

The basicity of this compound is a composite of the electronic effects exerted by its three substituents on the lone pair of electrons of the pyridine nitrogen. The pKa of unsubstituted pyridine is approximately 5.2.[6] We can qualitatively predict the deviation from this value by analyzing each substituent.

-

2-Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group exerts two opposing effects:

-

-I (Inductive) Effect: Oxygen is highly electronegative and withdraws electron density through the sigma bond, decreasing basicity.

-

+M (Mesomeric) Effect: The oxygen's lone pair can donate electron density into the aromatic π-system. This effect is strongest at the ortho and para positions, increasing electron density on the ring and, consequently, the basicity of the nitrogen. Generally, for a methoxy group, the +M effect is significant.

-

-

4-Chloro Group (-Cl): The chloro group at the para position also has dual effects:

-

-I (Inductive) Effect: As a halogen, chlorine is strongly electronegative and withdraws electron density inductively, which significantly decreases the basicity of the nitrogen.[6][7]

-

+M (Mesomeric) Effect: The chlorine atom has lone pairs that can be donated to the ring, but this effect is weak for halogens and is heavily outweighed by the strong inductive withdrawal.

-

-

5-Methyl Group (-CH₃): Located at the meta position relative to the nitrogen, the methyl group is an electron-donating group.

Overall Predicted Effect: The final pKa will be a balance of these competing influences. The strong electron-withdrawing inductive effect of the 4-chloro substituent is expected to be the dominant factor, causing a significant decrease in basicity compared to pyridine. The 2-methoxy group's +M effect and the 5-methyl group's +I effect will counteract this to some degree, but are unlikely to overcome the powerful influence of the para-chloro group.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Mesomeric Effect | Net Effect on Basicity |

| -OCH₃ | 2 (ortho) | -I (Withdrawing) | +M (Donating) | Ambiguous, likely net donating |

| -Cl | 4 (para) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Strongly Decreasing |

| -CH₃ | 5 (meta) | +I (Donating) | None | Increasing |

Methodologies for pKa Determination

Given the absence of a readily available experimental value, researchers must rely on robust experimental and computational methods for its determination.

Experimental Determination Protocols

The direct measurement of a compound's pKa remains the gold standard for accuracy. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.

This classic method involves monitoring pH as a function of the volume of added titrant (a strong acid). It is highly accurate for compounds with sufficient solubility.

Principle: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral forms of the pyridine are equal. This corresponds to the midpoint of the titration curve.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

-

Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a micro-burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Execution: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is determined from the first derivative plot (dpH/dV vs. V), where the peak corresponds to the equivalence point. The pH at half the volume of the equivalence point is the pKa.

This method is ideal for compounds possessing a UV chromophore that changes upon protonation and can be used with very small amounts of material.

Principle: The Beer-Lambert law is applied to the spectra of the compound in solutions of varying pH. The neutral and protonated forms of the pyridine will have different molar absorptivities. By monitoring the absorbance at a specific wavelength where this difference is maximal, the ratio of the two species can be determined at each pH, allowing for the calculation of pKa via the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where the molecule is fully neutral). Identify an analytical wavelength (λ_max) where the difference in absorbance is largest.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., from pH 1.0 to 6.0).

-

Sample Preparation: Prepare a set of solutions with a constant, low concentration of the compound (e.g., 50 µM) in each of the prepared buffers.

-

Measurement: Measure the absorbance of each solution at the chosen analytical wavelength.

-

Data Analysis: The pKa is calculated using the equation: pKa = pH + log [ (A_I - A) / (A - A_N) ] where A is the absorbance at a given pH, A_I is the absorbance of the fully protonated species, and A_N is the absorbance of the neutral species. A plot of log[(A_I - A)/(A - A_N)] vs. pH will yield a straight line with a y-intercept equal to the pKa.

Diagram 1: Experimental Workflow for UV-Vis pKa Determination

A streamlined workflow for determining pKa using UV-Vis spectrophotometry.

Computational Prediction Protocols

In silico methods provide a powerful and rapid means of estimating pKa, particularly in the early stages of discovery before a compound is synthesized.[9]

Density Functional Theory (DFT) can provide highly accurate pKa predictions by calculating the free energy change of the deprotonation reaction.[10][11][12]

Principle: The pKa is directly proportional to the Gibbs free energy of dissociation (ΔG_sol) of the conjugate acid in solution. This is calculated using a thermodynamic cycle that separates the process into gas-phase energies and solvation energies.

Step-by-Step Workflow:

-

Structure Preparation: Build 3D structures of both the neutral this compound and its N-protonated conjugate acid.

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or the more modern M06-2X/6-311+G**).[11][13] The frequency calculation confirms a true energy minimum and provides the thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each species in a continuum solvent model that simulates water (e.g., PCM, IEFPCM, or SMD).[12][13] This provides the solvation free energy (ΔG_solv).

-

pKa Calculation: The pKa is calculated using the equation: pKa = (ΔG_sol) / (2.303 * RT) Where ΔG_sol is the total Gibbs free energy change in solution, derived from the gas-phase energies and the solvation energies of all species in the dissociation equilibrium (BH⁺ ⇌ B + H⁺). An established experimental pKa of a reference compound (like pyridine) is often used to calibrate the calculations and reduce systematic errors.[14]

Diagram 2: DFT-Based pKa Prediction Workflow

Thermodynamic cycle workflow for accurate pKa prediction using DFT.

Conclusion and Outlook

For drug discovery and development professionals, a precise understanding of the pKa of this compound is essential for predicting its behavior in biological systems. While direct experimental data is not readily published, this guide has established a clear path forward. The compound's basicity is primarily diminished by the strong inductive withdrawal of the 4-chloro substituent, with partial mitigation from the electron-donating methoxy and methyl groups, leading to a predicted pKa significantly below that of pyridine.

To move beyond prediction, this guide provides detailed, actionable protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry, as well as a robust workflow for high-accuracy computational prediction using DFT. By applying these methodologies, researchers can confidently establish the pKa of this molecule, enabling the development of predictive structure-property relationships and the rational design of next-generation compounds with optimized ADME and target-engagement profiles.

References

-

Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved from [Link]

-

Pyridines. (n.d.). Wikipedia. Retrieved from [Link]

-

Naeem, S., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Retrieved from [Link]

-

Campodonico, P. R., et al. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. ACS Publications. Retrieved from [Link]

-

Basicity of substituted pyridines. (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

Szabó, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Ansari, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

-

Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

-

Poliak, P. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Retrieved from [Link]

-

Oziminski, W. P. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Poliak, P. (2018). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Retrieved from [Link]

-

The Multifaceted Role of Pyridine in Chemistry and Industry. (2025). Oreate AI Blog. Retrieved from [Link]

-

Hamada, Y. (2016). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Retrieved from [Link]

-

pKa Prediction. (n.d.). Rowan. Retrieved from [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

-

Ibba, F., & Fochi, M. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. Retrieved from [Link]

-

Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Aalto University. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. scribd.com [scribd.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. pKa Prediction | Rowan [rowansci.com]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acris.aalto.fi [acris.aalto.fi]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Determination of Melting and Boiling Points for Novel Pyridine Derivatives: A Case Study of 4-Chloro-2-methoxy-5-methylpyridine

Abstract

Introduction: The Significance of Physical Constants in Chemical Research

The journey of a novel compound from synthesis to application is paved with rigorous characterization. Among the most fundamental of these characterizations are the melting and boiling points. These are not mere numbers but are intrinsic properties dictated by the compound's molecular structure and the intermolecular forces that govern its solid and liquid states. For the pharmaceutical and chemical industries, an accurate determination of these points is a critical first step in quality control, substance identification, and the establishment of a compound's purity profile.[1]

4-Chloro-2-methoxy-5-methylpyridine, a substituted pyridine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its chloro, methoxy, and methyl groups on the pyridine ring will uniquely influence its physical properties. The absence of readily available experimental data for this specific isomer underscores the importance of robust and reliable methods for empirical determination.

Theoretical Framework: Understanding Phase Transitions

The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[2] For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature.[1] The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[3][4]

The Impact of Impurities

The presence of impurities has a predictable and informative effect on both melting and boiling points.

-

Melting Point Depression and Broadening: Impurities disrupt the regular crystalline lattice of a solid.[5][6] This disruption weakens the intermolecular forces, requiring less energy to break the solid structure. Consequently, impure substances typically exhibit a depressed (lower) and broadened melting point range compared to the pure compound.[5] This phenomenon is a cornerstone of purity assessment in organic chemistry.

-

Boiling Point Elevation: In contrast, non-volatile impurities generally elevate the boiling point of a liquid.[7] The presence of a solute lowers the vapor pressure of the solvent, meaning more energy (a higher temperature) is required for the vapor pressure to equal the atmospheric pressure.[6][7]

Estimating the Physical Properties of this compound

In the absence of direct experimental data for this compound, we can infer estimated values by examining its structural isomers for which data may be available. It is crucial to underscore that these are estimations and empirical determination remains the gold standard.

| Compound Name | Structure | Reported Melting Point (°C) | Reported Boiling Point (°C) |

| This compound | (Structure of the target compound) | Not available | Not available |

| 4-Chloro-3-methoxy-2-methylpyridine | (Structure of isomer 1) | Data not readily available in search results | Data not readily available in search results |

| 3-Chloro-2-methoxy-5-methylpyridine | (Structure of isomer 2) | Data not readily available in search results | Data not readily available in search results |

| 2-Chloro-5-methoxy-4-methylpyridine | (Structure of isomer 3) | Data not readily available in search results | Data not readily available in search results |

Note: Extensive searches did not yield specific melting or boiling point data for these isomers in the provided results. This table structure is provided for when such data becomes available.

The subtle changes in the positions of the chloro, methoxy, and methyl groups among these isomers will influence dipole moments and molecular packing in the solid state, leading to different melting and boiling points. For instance, the relative positions of the electronegative chlorine and oxygen atoms will significantly affect intermolecular interactions.

Experimental Determination of Melting Point

The following protocol outlines a robust method for determining the melting point of a solid organic compound like this compound.

Principle

A small, finely powdered sample of the compound is heated at a controlled rate in a capillary tube. The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Pre-requisite: Sample Purity

For an accurate melting point determination, the sample must be pure. Recrystallization is a fundamental technique for purifying solid organic compounds.[8][9][10]

Recrystallization Protocol:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[11][12]

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.[11]

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by an ice bath to maximize crystal formation.[8]

-

Collection and Washing: Collect the purified crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[11][12]

-

Drying: Dry the crystals thoroughly to remove any residual solvent.[12]

Melting Point Determination Protocol

-

Sample Preparation: Finely powder a small amount of the purified this compound.[13]

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[14][15]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[16]

-

Rapid Heating (Approximate Determination): If the melting point is unknown, heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool.[14][15]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[15][17]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the sample is completely liquefied. This is the melting range.[2]

Self-Validation and Trustworthiness

To ensure the accuracy of the melting point determination, the apparatus must be calibrated.[17][18][19]

Calibration of Melting Point Apparatus:

-

Use certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.

-

Determine the melting points of these standards using the same procedure.

-

If the observed values deviate from the certified values, create a calibration curve to correct the experimentally determined melting point of the sample.[17]

Caption: Workflow for Accurate Boiling Point Determination.

Conclusion

The determination of the melting and boiling points of a novel compound such as this compound is a foundational aspect of its chemical characterization. While direct literature values may be elusive, a combination of estimation based on structural analogs and rigorous experimental determination provides the necessary data for research and development. The protocols outlined in this guide emphasize not only the procedural steps but also the critical importance of sample purification and equipment calibration to ensure the integrity and trustworthiness of the results. By adhering to these principles, researchers can confidently establish the physical properties that are indispensable for the advancement of chemical science.

References

-

Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

-

How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

The Distillation Process: An Essential Technique for Purification and Separation. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Methods for the purification of liquids Distillation. (2016, March 9). BrainKart. Retrieved from [Link]

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

SOP For Melting Point Calibration. (n.d.). Scribd. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Massachusetts. Retrieved from [Link]

-

What is the Distillation Process? (n.d.). The Chemistry Blog. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

How do melting and boiling points indicate purity? (n.d.). TutorChase. Retrieved from [Link]

-

Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield. Retrieved from [Link]

-

Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved from [Link]

-

Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Training Tip: Boiling Point Calibration. (n.d.). StateFoodSafety. Retrieved from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Calibration Procedure for IA9000 Series Melting Point Apparatus. (n.d.). Cloudinary. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved from [Link]

-

Boiling Point Determination: Calibrating Thermometers. (n.d.). Studylib. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Laboratory Equipment. Retrieved from [Link]

-

Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

-

Checking the Calibration of Thermometers by Using Ice and Boiling Water. (n.d.). Study Rocket. Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Why do impurities lower the melting point while increasing the boiling point? (n.d.). Quora. Retrieved from [Link]

-

How To Calibrate a Thermometer: Freezing and Boiling Point Methods. (2025, July 14). Food Safety Management Software. Retrieved from [Link]

-

Effect of impurities on melting and boiling points. (2021, May 2). Chemistry Stack Exchange. Retrieved from [Link]

-

Why can melting and boiling point be used as a way to check purity? (n.d.). Quora. Retrieved from [Link]

-

Calibration Of a Thermometer. (2010, April 26). YouTube. Retrieved from [Link]

-

4-Chloro-3-methoxy-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

4-Chloro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

Pyridines. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. pennwest.edu [pennwest.edu]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Recrystallization [sites.pitt.edu]

- 9. mt.com [mt.com]

- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. praxilabs.com [praxilabs.com]

- 13. pharmabeginers.com [pharmabeginers.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. westlab.com [westlab.com]

- 17. csub.edu [csub.edu]

- 18. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 19. scribd.com [scribd.com]

Methodological & Application

Synthesis of pharmaceutical intermediates using 4-Chloro-2-methoxy-5-methylpyridine

Application Note: Strategic Synthesis of Pharmaceutical Intermediates using 4-Chloro-2-methoxy-5-methylpyridine

Executive Summary & Strategic Value

This guide details the synthetic utility of This compound (CAS: 1227578-49-5), a versatile trisubstituted pyridine scaffold.[1][2] While structurally homologous to the well-known Pantoprazole intermediate (4-chloro-3-methoxy-2-methylpyridine), this specific isomer offers a distinct electronic profile utilized in the development of next-generation agrochemicals (benzoylpyridines) and kinase inhibitors .[1][2]

The core value of this intermediate lies in its orthogonal reactivity :

-

C4-Chloride: A highly activated site for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling.[2] -

C2-Methoxy: A masked carbonyl (via hydrolysis to 2-pyridone) or a stable electron-donating group that modulates ring basicity.[2]

-

C5-Methyl: A handle for radical halogenation or oxidation, enabling side-chain extension.[1][2]

Chemical Profile & Reactivity Analysis

To design effective protocols, one must understand the electronic "push-pull" dynamics of the ring:

| Position | Substituent | Electronic Effect | Synthetic Consequence |

| C2 | Methoxy (-OMe) | +M (Resonance), -I (Inductive) | Deactivates |

| C4 | Chlorine (-Cl) | -I, +M | Primary Reactive Site. The leaving group for substitution.[1][2] Activated by the ring nitrogen. |

| C5 | Methyl (-Me) | +I (Inductive) | Provides steric bulk; prevents unwanted substitution at C5.[2] |

Expert Insight: Unlike the 3-methoxy isomer, the 2-methoxy group in this scaffold is situated ortho to the ring nitrogen.[1][2] This makes the C2-OMe susceptible to acid-catalyzed hydrolysis to the pyridone.[1][2] Therefore, acidic conditions should be avoided in early-stage couplings.[1][2]

Application Workflows

The following diagram illustrates the three primary divergent pathways for this scaffold.

Figure 1: Divergent synthetic pathways.[1][2] Pathway A is the most common for generating pharmaceutical active ingredients (APIs).[2]

Detailed Protocol: Thioether Formation

This protocol describes the coupling of this compound with a substituted thiophenol.[1][2] This linkage mimics the core architecture of proton pump inhibitors and certain bactericides.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: 4-Fluorothiophenol (1.1 equiv) - Model nucleophile[1][2]

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv)[2] -

Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) - High boiling polar aprotic is essential.[2]

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology

-

Preparation:

-

Charge a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add This compound (5.0 g, 31.7 mmol) and

(8.76 g, 63.4 mmol). -

Purge the flask with nitrogen for 5 minutes.

-

-

Addition:

-

Add anhydrous DMF (50 mL) via syringe. Stir to form a suspension.

-

Add 4-Fluorothiophenol (3.7 mL, 34.9 mmol) dropwise over 5 minutes. Caution: Thiols have a potent stench; use bleach in the trap.

-

-

Reaction:

-

Work-up:

-

Cool to room temperature.

-

Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product often precipitates as a solid.

-

If Solid: Filter, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.[2]

-

If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL), dry over

, and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol/Water is usually sufficient.

-

Yield Expectation: 85–92%.

-

Quantitative Data & QC Specifications

When sourcing or synthesizing this intermediate, adhere to these specifications to ensure downstream success.

| Parameter | Specification | Analytical Method | Notes |

| Appearance | White to Off-white Solid | Visual | Yellowing indicates oxidation of the methyl group or N-oxide formation.[1][2] |

| Purity | > 98.0% | HPLC (254 nm) | Critical: Impurities often include the 4-hydroxy analog (hydrolysis product).[2] |

| Water Content | < 0.5% | Karl Fischer | Moisture inhibits |

| 1H NMR Identity | Conforms | DMSO- | Characteristic singlets: ~3.8 ppm (OMe), ~2.1 ppm (Me).[2] |

Troubleshooting & Optimization

-

Problem: Low conversion in

reaction. -

Problem: Hydrolysis of the 2-Methoxy group.

-

Problem: Formation of Disulfides (Dimer of thiol).

References

-

Benzoylpyridine Derivatives: Patent WO2005041663A1. Bactericide composition and method of controlling plant disease. (Describes the use of this compound as "Compound No. 24").[1][2]

-

General Pyridine Reactivity: Nucleophilic Substitution in Pyridines. Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley.

-

Related Scaffold Synthesis: Synthesis of Pantoprazole Intermediates. (Providing context on the 3-methoxy vs 2-methoxy isomerism).

Sources

Suzuki-Miyaura coupling protocols with 4-Chloro-2-methoxy-5-methylpyridine

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols with 4-Chloro-2-methoxy-5-methylpyridine

For researchers and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of molecular construction. These heterocycles are prevalent scaffolds in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, offering mild conditions and broad functional group tolerance.[1][2] This guide provides a detailed examination of the application of Suzuki-Miyaura coupling to a specific, and often challenging, substrate: this compound.

The primary challenge in coupling aryl chlorides lies in the strength and low reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[3] The oxidative addition of the aryl chloride to the palladium(0) catalyst is typically the rate-determining step and requires carefully selected, highly active catalytic systems.[4][5] This note will explore the mechanistic underpinnings, optimal reaction components, and detailed protocols to successfully couple this valuable building block.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-chlorine bond of the this compound. This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the most challenging step for aryl chlorides.[3][7] The use of electron-rich and sterically bulky phosphine ligands on the palladium catalyst is crucial, as they increase the electron density at the metal center, thereby promoting this difficult oxidative addition.[8][9]

-

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This process requires activation of the organoboron species by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[11][12][13]

-

Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) complex couple, forming a new carbon-carbon bond and the desired biaryl product. In this process, the palladium center is reduced from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the cycle.[3][6]

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from established methods for coupling challenging heteroaryl chlorides and represents a robust starting point for optimization. [9][14] Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane or 2-MeTHF

-

Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask with reflux condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 157.6 mg), the desired boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.6 mg).

-

Catalyst Addition : In a separate vial, weigh the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk tube.

-

Inert Atmosphere : Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition : Add anhydrous, degassed 1,4-dioxane (e.g., 3-5 mL) via syringe.

-

Reaction : Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed.

-

Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (20 mL).

-

Extraction : Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.

Protocol 2: Procedure using an Air-Stable Palladium Pre-catalyst

This protocol utilizes a modern, air-stable palladium pre-catalyst, simplifying the reaction setup as weighing can be done in air.

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

SPhos Pd G3 Precatalyst (1-2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Degassed solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Reaction vessel, stirrer, heating source, and inert gas as in Protocol 1.

Procedure:

-

Reagent Addition : To a reaction vial with a stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the SPhos Pd G3 Precatalyst (0.02 equiv).

-

Inert Atmosphere : Seal the vial with a septum cap, and purge with an inert gas for 5-10 minutes.

-

Solvent Addition : Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Reaction : Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.

-

Workup and Purification : Follow steps 6-9 from Protocol 1.

Troubleshooting and Key Considerations

-

Low Conversion : If the reaction stalls, this often points to inefficient oxidative addition or catalyst deactivation. Consider increasing the temperature, using a more electron-rich ligand (e.g., RuPhos), or switching to a stronger base like K₃PO₄ in an anhydrous solvent.

-

Protodeboronation : The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly with heteroaryl boronic acids or under prolonged heating with aqueous base. [2]Using a higher concentration, a less aqueous solvent system, or a milder base like KF can sometimes mitigate this issue. [15]* Homocoupling (Glaser Coupling) : Dimerization of the boronic acid can occur. This is often a sign of oxygen in the reaction system or catalyst issues. Ensure thorough degassing of solvents and proper inert atmosphere techniques.

-

Reagent Quality : The purity of reagents is critical. Boronic acids can dehydrate to form boroxines, which can affect stoichiometry. Ensure bases are finely powdered and anhydrous where required.

By carefully selecting the catalytic system and reaction conditions based on the principles outlined, researchers can effectively utilize the powerful Suzuki-Miyaura reaction for the synthesis of complex molecules derived from this compound, paving the way for new discoveries in medicinal chemistry and materials science.

References

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrRBC-3z47WbrtTG5DM17R_iNqBImw79jT83r9_B_C5fGbRniBWp8PVTcV_tkUDTnaL0WxtwBa1iykFpzytaRBFWdVqFWtYIwFyqJ_y5MX8GofJr9Chc_Y47qjiPO2WMVmnR3eVV5yqSIIrbJYQCbRxmwsHrHRGcqZd_rZWtOmPV17KdGE-jsFQ76YF0Fc7Aw9slhwpGu97OHxTUTF_je-Y6uzM6BFdJv6En1C_LdmpXP6OZgi3-798pu5IzEld4n3wmAIh36WtYLMJBPJjA7K-Es4Cfw1oQK-ZX_0F2v1SrA85g==

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLguCxS9aXelHJvnZQ2bp5P9fNBXOz4mvR8lXzxtQy04vizeUfoXOtbz3M-drlZ2wNgkGCWudBEloA6OOKLJjKGT5Iuuq2TyYBN8T72yHJdwrzcumvC2muUa5Pk7AKxciRBkn97KbgHBhUkXz6IPmfRwpCyfUmfZvf_DtYFvw6BUNcFh_9MHb2Mw==

- Suzuki reaction - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Suzuki_reaction

- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. (n.d.). Retrieved from https://www.tcichemicals.

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ACS Catalysis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRAF-qmGi9UO0B7eaY1cwhWekfDRQvIaS5_BI60df7aoo-OgHeXI1ocppEjL_0bVHbhs9nWt9NDIwtaYx6eTHLuggYQBbXKHH_jZMjE_ZIq0IQaddRl1tEV1n2blxizTyfJ8nAw65f_JR0q3UiHLl-0ehUhcKMiPOeb90fwdz1dAvuR2Fd0RMAhyNWvV3AULfoVczTBzK5ECj0jCaB6ORpK9PfLkcVm2YNkvTsy-zVTAfFVRpbVCnVjOH1CyWcbXDUesix5tyO_Q==

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/blog/a-comparative-guide-to-base-selection-in-suzuki-cross-coupling-reactions/

- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from https://nrochemistry.com/suzuki-coupling/

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/ja0112110

- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from https://www.youtube.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6u90ffdG1Wrs1O4n3QiLeVXQIBgsRqIbT_Ig4nonnPJ7ZeIlyX8mWxrVss4bcPaclfO2Eh6VRA1aA7gvMjyzKdwi_QiO9PgwmzQjReArmP6Z3qKJBgNurOJoTG_sh340V7ANQh5c23mbUioM=

- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? - ResearchGate. (2021). Retrieved from https://www.researchgate.net/post/What_can_i_use_as_a_solvent_and_base_in_a_suzuki_reaction_with_a_sensitive_amide_in_the_core

- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (1999). Retrieved from https://www.semanticscholar.org/paper/The-Palladium-Catalysed-Suzuki-Coupling-of-2-and-Lohse/4709d8469956417742d4508a8e18f87053e199f3

- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Retrieved from https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1022&context=macdonald-pubs

- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/jo060943o

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from https://www.mdpi.com/1420-3049/24/22/4042

- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/ja046377t

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2673030/

- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/blog/a-comparative-guide-to-palladium-catalysts-for-suzuki-coupling-of-chloropyrimidines/

- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/ol0700878

- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. (2020). Retrieved from https://pubs.acs.org/doi/10.1021/acs.oprd.0c00439

- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from https://eprints.whiterose.ac.uk/167735/1/Solvent%20effects%20in%20palladium%20catalysed%20cross-coupling%20reactions.pdf

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/jo020299b

- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Retrieved from https://www.organic-chemistry.org/abstracts/lit2/628.shtm

- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_265147983

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004278/

- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016). Retrieved from https://pubs.acs.org/doi/10.1021/acs.orglett.6b02008

- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-diverse-chloro-pyridines_fig2_343469888

- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014). Retrieved from https://www.researchgate.net/post/Which_conditions_are_favorable_for_the_efficient_Suzuki_coupling

- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved from https://www.fishersci.se/se/en/technical-support/fisher-scientific-products-services/chemistry/organic-chemistry-world/suzuki-miyaura-cross-coupling.html

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from https://www.youtube.

- Suzuki-Miyaura Cross-Coupling Reagents - Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.

- Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. (n.d.). Retrieved from https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_0110.pdf

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic C-H Activation of 4-Chloro-2-methoxy-5-methylpyridine

Executive Summary

Target Molecule: 4-Chloro-2-methoxy-5-methylpyridine (CAS: Various/Analogous) Primary Application: Late-stage functionalization of kinase inhibitor intermediates and agrochemical scaffolds. The Challenge: This trisubstituted pyridine core presents a unique regiochemical puzzle. The electron-rich methoxy group (C2) and the electron-withdrawing chlorine (C4) create conflicting electronic biases, while the 5-methyl group imposes steric constraints. Conventional electrophilic aromatic substitution (SEAr) is ineffective due to the electron-deficient nature of the pyridine ring. The Solution: This guide details three distinct C-H activation pathways:

-

C6-H Radical Alkylation (Minisci): Exploiting the electron-deficient nature of the protonated pyridine.

-

C6-H Direct Arylation (Pd-Catalyzed): Utilizing N-oxide activation to overcome electronic deactivation.

-

Lateral C(sp³)-H Activation: Functionalizing the 5-methyl group via lithiation.

Part 1: Reactivity Profiling & Mechanistic Logic

Before attempting synthesis, one must map the steric and electronic landscape of the substrate.

The Steric-Electronic Map

The substrate, this compound, possesses two distinct types of C-H bonds available for activation: the aromatic C(sp²)-H bonds at C3 and C6, and the benzylic C(sp³)-H bonds at C5-Me.

-

C3 Position (Blocked/Deactivated): Located between the 2-OMe and 4-Cl groups. This position is sterically occluded ("steric well") and electronically shielded. Direct metalation here is thermodynamically unfavorable compared to C6.

-

C6 Position (The "Golden" Site): This is the most accessible aromatic site. It is ortho to the pyridine nitrogen (directing ability) and adjacent to the 5-methyl group (moderate steric bulk). It is the primary target for radical and metal-catalyzed ring functionalization.

-

C5-Methyl Group (Lateral Site): The protons on the methyl group are acidified by the electron-deficient pyridine ring (pKa ~29-32). They are susceptible to lateral lithiation using strong bases.

Figure 1: Reactivity landscape of this compound indicating accessible and blocked sites.

Part 2: Experimental Protocols

Protocol A: C6-H Alkylation via Minisci Reaction

Objective: Introduction of alkyl groups (primary/secondary) at the C6 position. Mechanism: Nucleophilic radical attack on the protonated pyridine ring. The radical is generated via silver-catalyzed oxidative decarboxylation of carboxylic acids.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Alkyl Carboxylic Acid (R-COOH): 2.0 - 3.0 equiv

-

Catalyst: AgNO₃ (0.2 equiv)

-

Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

-

Solvent: 10% TFA in Dichloromethane (DCM) / Water biphasic mix or pure Water/Acetonitrile depending on solubility.

-

Temperature: 50-70 °C

Step-by-Step Procedure:

-

Solution Preparation: In a sealable pressure tube, dissolve the pyridine substrate (1.0 mmol) in a mixture of DCM (2 mL) and Water (2 mL). Add Trifluoroacetic acid (TFA, 0.5 mL) to protonate the pyridine nitrogen (critical for activating the ring towards nucleophilic radicals).

-

Reagent Addition: Add the carboxylic acid (3.0 mmol) and AgNO₃ (0.2 mmol).

-

Initiation: Add (NH₄)₂S₂O₈ (2.0 mmol) in one portion.

-

Reaction: Seal the tube and heat to 60 °C with vigorous stirring. Evolution of CO₂ gas will be observed.

-

Monitoring: Monitor by TLC or LCMS every hour. Reaction typically completes in 2-4 hours.

-

Workup: Cool to room temperature. Neutralize with sat. NaHCO₃ (careful, gas evolution). Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Note: The 2-OMe group exerts a +M effect, but protonation of the N turns the ring highly electron-deficient. The radical attacks C6 exclusively as it is the most accessible position ortho to the activating nitrogen.

Protocol B: C6-H Arylation via N-Oxide Activation (Fagnou Conditions)

Objective: Installing an aryl group at C6. Mechanism: The "Fagnou activation" strategy involves oxidizing the pyridine to the N-oxide. The N-oxide oxygen coordinates Pd(II), directing C-H activation to the ortho (C6) position via a concerted metalation-deprotonation (CMD) pathway.

Phase 1: N-Oxidation

-

Dissolve substrate (1.0 equiv) in DCM.

-

Add m-CPBA (1.2 equiv) at 0 °C. Warm to RT and stir overnight.

-

Wash with NaHCO₃/Na₂S₂O₃ to remove excess oxidant. Isolate N-oxide.

Phase 2: Pd-Catalyzed C-H Arylation Materials:

-

Substrate: Pyridine N-oxide intermediate (1.0 equiv)

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(tBu)₃-HBF₄ (10 mol%) or DavePhos

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Toluene (anhydrous)

-

Temp: 110 °C

Step-by-Step:

-

Glovebox/Schlenk: In a dry vial, combine N-oxide (0.5 mmol), Ar-Br (0.6 mmol), Pd(OAc)₂ (5.6 mg), Ligand (10 mol%), and K₂CO₃ (138 mg).

-

Solvent: Add anhydrous Toluene (2 mL).

-

Heating: Seal and heat at 110 °C for 16 hours.

-

Workup: Filter through Celite, concentrate.

-

Deoxygenation (Optional but recommended): If the final target is the pyridine (not N-oxide), treat the crude product with PCl₃ (2.0 equiv) in CHCl₃ at reflux for 2 hours to reduce the N-oxide back to the pyridine.

Protocol C: Lateral Lithiation of the 5-Methyl Group